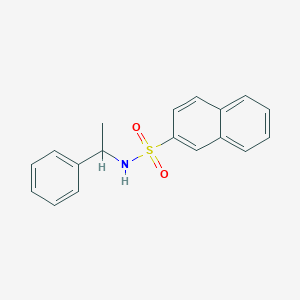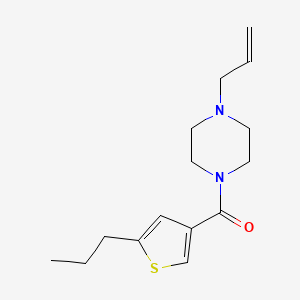![molecular formula C22H25N3O5 B5423748 4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5423748.png)
4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxyethylamino group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the tert-butylbenzamide core: This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride, which is then reacted with ammonia to form 4-tert-butylbenzamide.
Introduction of the nitrophenyl group: This step involves the nitration of a suitable aromatic precursor, such as aniline, followed by coupling with the benzamide core.
Addition of the hydroxyethylamino group: This can be done through a Mannich reaction, where formaldehyde and a secondary amine (such as diethylamine) are used to introduce the hydroxyethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (e.g., FeCl3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving nitro and amino groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on the specific pathways and targets involved.
類似化合物との比較
Similar Compounds
4-tert-butylbenzamide: Lacks the nitrophenyl and hydroxyethylamino groups, making it less reactive.
N-(2-hydroxyethyl)-4-nitrobenzamide: Similar structure but lacks the tert-butyl group, affecting its steric properties.
4-tert-butyl-N-(3-nitrophenyl)benzamide: Lacks the hydroxyethylamino group, affecting its hydrogen bonding capabilities.
特性
IUPAC Name |
4-tert-butyl-N-[(Z)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-22(2,3)17-9-7-16(8-10-17)20(27)24-19(21(28)23-11-12-26)14-15-5-4-6-18(13-15)25(29)30/h4-10,13-14,26H,11-12H2,1-3H3,(H,23,28)(H,24,27)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJRJAKGDXIMJO-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)
![2-(4-{[(3-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5423687.png)
![N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5423690.png)
![3-(methyl{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5423703.png)
![methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5423715.png)

![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![7-acetyl-2-(2-furyl)-4-(1,4-oxazepan-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423746.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5423762.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5423776.png)
![1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5423777.png)
![(E)-N-{5-[(DIETHYLAMINO)SULFONYL]-2-METHOXYPHENYL}-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5423780.png)
